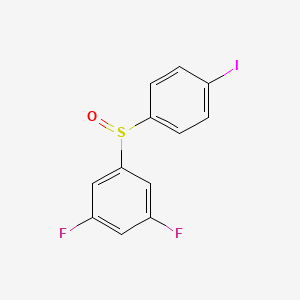
1,3-Difluoro-5-((4-iodophenyl)sulfinyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Difluoro-5-((4-iodophenyl)sulfinyl)benzene is an organic compound characterized by the presence of fluorine, iodine, and sulfinyl functional groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-5-((4-iodophenyl)sulfinyl)benzene typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, or distillation.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Difluoro-5-((4-iodophenyl)sulfinyl)benzene can undergo various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the deiodinated product.
Substitution: Formation of substituted derivatives with amines or thiols.
Aplicaciones Científicas De Investigación
1,3-Difluoro-5-((4-iodophenyl)sulfinyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,3-Difluoro-5-((4-iodophenyl)sulfinyl)benzene depends on its specific application. In chemical reactions, the compound’s functional groups interact with various reagents and catalysts to form new bonds and products. The molecular targets and pathways involved can vary widely based on the reaction conditions and the desired outcome.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Difluorobenzene: Lacks the iodine and sulfinyl groups, making it less reactive in certain types of chemical reactions.
1,3-Difluoro-5-iodobenzene:
1,3-Difluoro-5-(phenylsulfinyl)benzene: Similar structure but without the iodine atom, leading to different reactivity and uses.
Uniqueness
1,3-Difluoro-5-((4-iodophenyl)sulfinyl)benzene is unique due to the combination of fluorine, iodine, and sulfinyl groups on the benzene ring. This combination imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C12H7F2IOS |
|---|---|
Peso molecular |
364.15 g/mol |
Nombre IUPAC |
1,3-difluoro-5-(4-iodophenyl)sulfinylbenzene |
InChI |
InChI=1S/C12H7F2IOS/c13-8-5-9(14)7-12(6-8)17(16)11-3-1-10(15)2-4-11/h1-7H |
Clave InChI |
ZCBGUAWOYDNKHW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1S(=O)C2=CC(=CC(=C2)F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


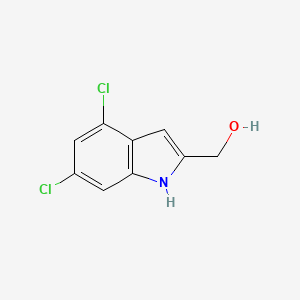



![(S)-4-[(tert-Butyldimethylsilyl)oxy]-3-methylbutanal](/img/structure/B13676466.png)
![Ethyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13676470.png)
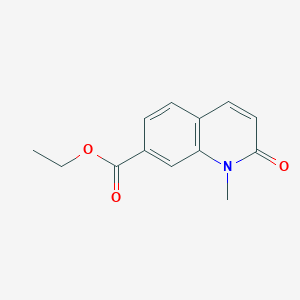

![[2-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] octanoate](/img/structure/B13676481.png)
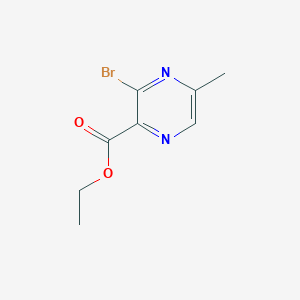
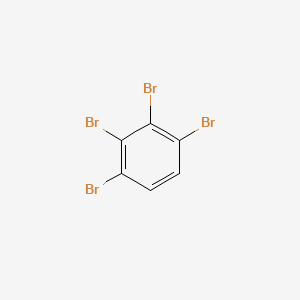
![Methyl 6-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13676493.png)
![7-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13676497.png)
![Methyl 4-[2-(Benzylthio)-1-hydroxyethyl]-1-Boc-piperidine-4-carboxylate](/img/structure/B13676505.png)
